molecular formula C155H250N42O44S B1591601 beta-Endorphin (1-31) CAS No. 59887-17-1

beta-Endorphin (1-31)

Cat. No.: B1591601
CAS No.: 59887-17-1
M. Wt: 3438 g/mol
InChI Key: HQALISCIMNBRAE-XJTHNYJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Endorphin (1-31) is a 31-amino acid endogenous neuropeptide and peptide hormone derived from the precursor pro-opiomelanocortin (POMC) . It is a primary endogenous ligand for the mu-opioid receptor (MOR) and also exhibits affinity for delta-opioid receptors (DOR) and kappa-opioid receptors (KOR) . Its expression occurs both in the central nervous system and in immune cells, with levels increasing in leukocytes within inflamed tissue . This peptide is integral to research on neuroimmune communication, particularly in peripheral analgesia during inflammation . Studies indicate that upon release in the acidic, inflammatory milieu, BE (1-31) undergoes rapid enzymatic biotransformation into N-terminal fragments (e.g., BE 1-17, BE 1-20) . These fragments show significant and sometimes unique pharmacological profiles; most have similar efficacy to the parent peptide at MOR, while the fragment BE 1-9, for example, demonstrates high potency at DOR . The primary mechanism of action for beta-Endorphin (1-31) is the inhibition of adenylate cyclase, leading to a decrease in intracellular cAMP accumulation upon activation of opioid receptors . This mechanism is a key focus for research in pain signaling, stress response, and reward pathways . Beyond its classic opioid-receptor mediated effects, some truncated fragments of beta-Endorphin are investigated for non-opioid receptor activities, including potential immunomodulatory effects on monocyte chemotaxis and T-cell proliferation . This product is supplied with a documented purity of >95% to ensure experimental consistency and reliability. It is provided as a lyophilized powder and is intended for research applications only. All investigations using this compound must adhere to institutional safety guidelines and are strictly for laboratory use. Not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C155H250N42O44S/c1-17-82(9)123(150(235)182-99(44-29-34-61-160)134(219)186-109(70-116(164)206)139(224)171-84(11)128(213)183-108(69-92-72-166-78-170-92)144(229)178-96(41-26-31-58-157)132(217)175-95(40-25-30-57-156)131(216)169-75-120(210)173-103(155(240)241)51-54-115(163)205)193-151(236)124(83(10)18-2)192-129(214)85(12)172-140(225)110(71-117(165)207)185-133(218)97(42-27-32-59-158)177-143(228)107(68-90-38-23-20-24-39-90)184-141(226)104(64-79(3)4)188-152(237)126(87(14)201)195-149(234)122(81(7)8)191-145(230)105(65-80(5)6)187-148(233)113-45-35-62-197(113)154(239)127(88(15)202)196-137(222)100(50-53-114(162)204)179-146(231)111(76-198)189-135(220)98(43-28-33-60-159)176-136(221)101(52-55-121(211)212)180-147(232)112(77-199)190-153(238)125(86(13)200)194-138(223)102(56-63-242-16)181-142(227)106(67-89-36-21-19-22-37-89)174-119(209)74-167-118(208)73-168-130(215)94(161)66-91-46-48-93(203)49-47-91/h19-24,36-39,46-49,72,78-88,94-113,122-127,198-203H,17-18,25-35,40-45,50-71,73-77,156-161H2,1-16H3,(H2,162,204)(H2,163,205)(H2,164,206)(H2,165,207)(H,166,170)(H,167,208)(H,168,215)(H,169,216)(H,171,224)(H,172,225)(H,173,210)(H,174,209)(H,175,217)(H,176,221)(H,177,228)(H,178,229)(H,179,231)(H,180,232)(H,181,227)(H,182,235)(H,183,213)(H,184,226)(H,185,218)(H,186,219)(H,187,233)(H,188,237)(H,189,220)(H,190,238)(H,191,230)(H,192,214)(H,193,236)(H,194,223)(H,195,234)(H,196,222)(H,211,212)(H,240,241)/t82-,83-,84-,85-,86+,87+,88+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,122-,123-,124-,125-,126-,127-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQALISCIMNBRAE-XJTHNYJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C155H250N42O44S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208602
Record name beta-Endorphin (1-31)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3438.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59887-17-1
Record name beta-Endorphin (1-31)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059887171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Endorphin (1-31)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Isolation from Natural Sources

Beta-endorphin (1-31) was originally isolated from the pituitary gland, where it is produced as a cleavage product of the larger precursor molecule lipotropin, itself derived from POMC. Early work by Li et al. (1965) and others identified lipotropin and its fragments, leading to the isolation of beta-endorphin as a 31-residue peptide with potent opioid activity.

  • Source Tissue: Pituitary glands (e.g., porcine, camel, ox) are homogenized to extract peptides.
  • Extraction: Tissue homogenates are prepared in isotonic buffers (e.g., MES buffer at pH 5.5) to maintain peptide stability.
  • Purification: Peptides are separated using chromatographic techniques such as high-performance liquid chromatography (HPLC).
  • Identification: Mass spectrometry (MS) and amino acid sequencing confirm the identity of beta-endorphin (1-31).

This method yields biologically active beta-endorphin but is limited by low yield and complexity of purification from tissue homogenates.

Enzymatic Processing

Beta-endorphin (1-31) is generated in vivo by enzymatic cleavage of POMC. Mimicking this process in vitro involves:

  • Enzymatic Digestion: Using enzymes with specificity for basic residues (e.g., trypsin-like enzymes) to cleave lipotropin or POMC at defined sites.
  • Controlled Cleavage: Limited digestion conditions are optimized to release the 31-residue beta-endorphin fragment without further degradation.
  • Fragment Analysis: Enzymatic cleavage products are analyzed by LC/MS to confirm the generation of beta-endorphin and its fragments.

Research has shown that enzymatic cleavage occurs at specific sites, such as between Leu-17 and Phe-18 or Phe-18 and Lys-19, producing major metabolites including beta-endorphin (1-31) and shorter N-terminal fragments (1–9, 1–11, 1–13, 1–17, 1–20).

Solid-Phase Peptide Synthesis (SPPS)

Chemical synthesis of beta-endorphin (1-31) using SPPS is a widely used method for obtaining pure peptide in sufficient quantities for research and pharmacological studies.

  • Method: Stepwise addition of protected amino acids to a resin-bound growing peptide chain.
  • Deprotection and Cleavage: After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed.
  • Purification: Crude peptide is purified by preparative HPLC.
  • Characterization: Mass spectrometry and amino acid analysis confirm the sequence and purity.

Li and colleagues successfully synthesized beta-endorphin (1-31) by SPPS, demonstrating that the synthetic peptide exhibited strong analgesic activity, even more potent than morphine in animal models. This method allows for modifications and labeling of the peptide for research purposes.

Biotransformation Studies in Inflamed Tissue Homogenates

Recent studies have investigated the stability and metabolism of beta-endorphin (1-31) in inflamed tissue environments, which are characterized by low pH (~5.5), increased enzymatic activity, and metabolic stress.

  • Incubation: Beta-endorphin (1-31) is incubated in homogenized inflamed tissue at pH 5.5.
  • Metabolite Identification: LC/MS analysis reveals rapid degradation and formation of multiple metabolites, including N-terminal fragments (1–9, 1–11, 1–13, 1–17, 1–20) and C-terminal fragments (18–31, 19–31).
  • Kinetics: Beta-endorphin (1-31) shows rapid decrease in concentration, with only 7.5% remaining after 15 minutes.
  • Enzymatic Cleavage Sites: Cleavage occurs predominantly between Leu-17 and Phe-18 and between Phe-18 and Lys-19.
  • Implications: These findings highlight the importance of preparation and storage conditions to preserve peptide integrity for experimental use.

Summary Table of Preparation Methods

Preparation Method Description Advantages Limitations Key References
Isolation from natural sources Extraction from pituitary tissue homogenates Natural peptide with native modifications Low yield, complex purification
Enzymatic processing Controlled cleavage of POMC or lipotropin Mimics physiological processing Requires enzyme optimization
Solid-phase peptide synthesis Chemical synthesis of peptide chain High purity, scalable, modifiable Requires specialized equipment
Biotransformation in tissue Incubation in inflamed tissue homogenates Studies metabolism and stability Peptide rapidly degraded

Research Findings on Preparation and Stability

  • Beta-endorphin (1-31) is highly susceptible to enzymatic degradation in inflamed tissues, especially at acidic pH, necessitating careful handling and storage during preparation.
  • The synthetic peptide prepared by SPPS retains full biological activity, confirming that chemical synthesis is a reliable method for producing functional beta-endorphin.
  • Enzymatic cleavage sites are well-characterized, allowing for targeted enzymatic preparation or controlled degradation studies.

Chemical Reactions Analysis

Enzymatic Degradation Pathways

BE 1–31 undergoes rapid biotransformation in biological systems, particularly in inflamed tissues characterized by acidic pH (5.5) and elevated protease activity . Major enzymatic pathways include:

Hydrolytic Cleavage Sites

Cleavage PositionEnzymes InvolvedMajor Fragments ProducedMetabolic Stability (MRT*)
Tyr¹-Gly²AminopeptidasesBE 2–31Low
Lys⁹-Ser¹⁰DPP IVBE 1–9, BE 10–31Moderate
Leu¹⁷-Phe¹⁸Serine proteasesBE 1–17, BE 18–31High
Lys¹⁹-Asn²⁰Insulin-degrading enzymeBE 1–19, BE 20–31Moderate
Lys²⁸-Lys²⁹CarboxypeptidasesBE 1–28, BE 29–31Low

*Mean residence time (MRT) in inflamed tissue homogenates at pH 5.5 .

Key Enzymes and Conditions

  • DPP IV : Cleaves BE 1–31 at Lys⁹-Ser¹⁰, producing BE 1–9 and BE 10–31 .

  • Insulin-degrading enzyme : Generates BE 1–17 and BE 1–18 .

  • Acidic pH (5.5) : Accelerates degradation rates by 2–3× compared to pH 7.4 .

Major Metabolites and Pharmacological Activity

BE 1–31 fragments exhibit varying receptor affinities and functional roles:

FragmentReceptor Affinity (MOR > DOR > KOR)Pharmacological Effect
BE 1–31MOR: +++, DOR: ++, KOR: +Analgesia, immune modulation
BE 1–17MOR: +, DOR: +++, KOR: ++Partial agonist/antagonist
BE 1–13DOR: +++, KOR: ++Anti-inflammatory
BE 1–27MOR: -, DOR: -, KOR: -Antagonist (blocks analgesia)
BE 20–31Non-opioidUnknown

Notes :

  • BE 1–27 acts as a potent MOR antagonist, inhibiting BE 1–31’s analgesic effects .

  • N-terminal fragments (e.g., BE 1–17) retain partial MOR/DOR activity but lack full analgesic potency .

Impact of Tissue Environment

  • Inflamed tissue : Accelerates BE 1–31 degradation due to increased protease activity and acidic pH .

  • Metabolic stability : BE 1–31’s half-life in inflamed tissue homogenates is <15 minutes at pH 5.5, compared to >60 minutes in serum .

Structural Determinants of Reactivity

  • N-terminal Tyr¹ : Essential for opioid receptor binding; acetylation abolishes activity .

  • C-terminal residues (Lys²⁸–Gln³¹) : Influence proteolytic resistance. Truncation (e.g., BE 1–27) reduces stability and converts the peptide into an antagonist .

Therapeutic Implications

  • Enzyme inhibitors : Co-administration with DPP IV or insulin-degrading enzyme inhibitors could prolong BE 1–31’s analgesic effects .

  • Fragment-based drugs : BE 1–17 and BE 1–13 are candidates for targeting DOR/KOR in neuroinflammation .

Scientific Research Applications

Pain Management

BE 1-31 has been extensively studied for its analgesic properties. It operates through multiple mechanisms:

  • Opioid Receptor Activation : BE 1-31 has a high affinity for MOR, contributing to its pain-relieving effects. Studies show that it can inhibit nociceptive signals from C- and Aδ-fibers, similar to morphine .
  • Biotransformation : In inflamed tissues, BE 1-31 undergoes rapid degradation, producing N-terminal fragments like BE 1-9 and BE 1-13 that retain analgesic properties . These fragments can modulate cAMP levels, indicating their role in pain signaling pathways.

Data Table: Analgesic Potency of Beta-Endorphin Fragments

FragmentOpioid Receptor AffinityAnalgesic Activity
BE 1-31HighStrong
BE 1-9ModeratePartial
BE 1-13ModerateSignificant
BE 1-27LowAntagonistic

Immune System Modulation

BE 1-31 plays a crucial role in the immune response:

  • Cytokine Modulation : Research indicates that BE 1-31 can influence cytokine release from immune cells, enhancing chemotaxis and proliferation without relying solely on opioid receptor pathways .
  • Inflammatory Response : During inflammation, leukocytes increase the production of BE 1-31, which may contribute to pain relief and tissue healing processes. The peptide's presence in inflamed tissues suggests a potential role in managing inflammatory conditions .

Behavioral Regulation

BE 1-31 has been implicated in various behavioral outcomes:

  • Stress Response : Studies indicate that BE 1-31 levels rise during stress, suggesting a protective role against stress-induced behaviors . It is involved in reward pathways, influencing behaviors related to food intake and addiction.

Case Study: Effects on Feeding Behavior

In a controlled study with rats, intracerebroventricular (icv) injections of BE 1-31 suppressed food intake significantly compared to controls. This effect was not observed with shorter fragments like BE 1-27 .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of BE 1-31:

  • Neuroinflammation : The peptide exhibits anti-inflammatory effects in neuronal tissues, which may be beneficial in neurodegenerative diseases .

Data Table: Neuroprotective Effects of Beta-Endorphin

ConditionObserved Effect
NeuroinflammationReduced inflammatory markers
Stress-induced damageImproved neuronal survival
Behavioral disordersModulation of anxiety-like behaviors

Mechanism of Action

Beta-Endorphin (1-31) exerts its effects primarily through binding to opioid receptors, including mu-opioid receptors, delta-opioid receptors, and kappa-opioid receptors. Upon binding, it inhibits adenylate cyclase, reducing the conversion of ATP to cyclic AMP (cAMP). This inhibition leads to decreased neuronal excitability and reduced perception of pain . Additionally, beta-Endorphin (1-31) modulates immune responses and stress by interacting with various signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Beta-Endorphin (1-31) is part of a family of peptides and derivatives with diverse structural and functional properties. Below is a detailed comparison:

Beta-Endorphin (1-27)

  • Structure : Truncated form lacking residues 28–31.
  • Receptor Affinity : Binds MOR and DOR but with lower affinity than (1-31). Acts as a partial agonist/antagonist .
  • Biological Activity :
    • Antagonizes the analgesic effects of (1-31) .
    • In rat brain, (1-27) binds to the same receptors as (1-31) but with reduced efficacy, as shown by competition assays using radiolabeled ligands .
    • Predominates in brain terminal regions (e.g., midbrain, medulla) due to tissue-specific processing .

Beta-Endorphin (1-26)

  • Structure : Further truncated at residue 24.
  • Receptor Affinity : Lacks opioid receptor activity due to loss of critical C-terminal residues.
  • Biological Activity: Non-opioid roles in immune modulation; interacts with peripheral targets like complement S protein . Constitutes ~13% of beta-Endorphin immunoreactivity in human hypothalamus .

Alpha-N-Acetylated Derivatives

  • Examples : Alpha-N-acetyl-beta-Endorphin(1-31), (1-27), and (1-26).
  • Structure : N-terminal acetylation blocks opioid receptor binding.
  • Biological Activity: Non-opioid effects in rat heart, where acetylated forms dominate (35.9% of total immunoreactivity) . Regulates supraspinal antinociception by modulating MOR signaling of other opioids (e.g., enhancing morphine effects) .

Glycyl-Glutamine (GQ)

  • Structure : Dipeptide (residues 1–2 of beta-Endorphin).
  • Biological Activity: Derived from beta-Endorphin (1-31) cleavage by prohormone convertase 2 (PC2) . Reduces ethanol intake in rats by targeting nucleus accumbens (NAC) reward pathways . Blocks beta-Endorphin-induced cardiorespiratory depression, suggesting a regulatory role .

Beta-Lipotropin

  • Structure : Precursor to beta-Endorphin (residues 1–91 of POMC).
  • Biological Activity: Minimal opioid activity; primarily processed into beta-Endorphin (1-31) in the anterior pituitary . Misidentified as "beta-Endorphin" in plasma during exercise; true (1-31) constitutes <10% of immunoreactive material .

Key Data Tables

Table 1: Structural and Functional Comparison of Beta-Endorphin Derivatives

Compound Structure Opioid Activity Key Biological Roles Tissue Distribution
Beta-Endorphin (1-31) 1–31 residues High (MOR/DOR) Analgesia, stress modulation, immune function Hypothalamus, pituitary, plasma
Beta-Endorphin (1-27) 1–27 residues Partial/Antagonist Memory modulation, opioid antagonism Brain terminals
Beta-Endorphin (1-26) 1–26 residues None Immune modulation via non-opioid receptors Hypothalamus
N-Acetyl-(1-31) Acetylated N-terminus None Enhances morphine analgesia Heart, brain
Glycyl-Glutamine (GQ) Residues 1–2 None Reduces ethanol intake, regulates respiration Nucleus accumbens

Table 2: Receptor Binding Affinity (IC₅₀ Values)

Compound MOR Affinity DOR Affinity Reference
Beta-Endorphin (1-31) 1.2 nM 3.4 nM
Beta-Endorphin (1-27) 12 nM 45 nM
Beta-Endorphin (1-26) >1,000 nM >1,000 nM

Research Findings and Implications

  • Stable analogs or inhibitors of its cleavage (e.g., PC2 blockers) could enhance therapeutic efficacy .
  • Immune Modulation: Non-opioid fragments like (1-26) and GQ regulate T-cell proliferation and inflammation, suggesting roles in autoimmune disease management .

Biological Activity

Beta-Endorphin (BE 1-31) is a prominent endogenous opioid peptide that plays crucial roles in various physiological processes, including pain modulation, immune response, and stress regulation. This article reviews the biological activity of BE 1-31, focusing on its mechanisms of action, biotransformation, and implications in health and disease.

Overview of Beta-Endorphin (1-31)

BE 1-31 is derived from the precursor pro-opiomelanocortin (POMC) and is primarily synthesized in the pituitary gland and central nervous system (CNS). It exhibits potent agonistic activity at mu-opioid receptors (MOR), delta-opioid receptors (DOR), and to a lesser extent at kappa-opioid receptors (KOR) . The structural integrity of BE 1-31 is critical for its biological activity, particularly the presence of the N-terminal tyrosine residue which is essential for its analgesic properties .

Opioid Receptor Interaction

BE 1-31 exerts its effects primarily through interaction with opioid receptors. The modulation of cyclic adenosine monophosphate (cAMP) levels serves as a key mechanism for assessing receptor activity. Research indicates that BE 1-31 and its N-terminal fragments can differentially modulate cAMP accumulation, with higher potency observed at MOR compared to DOR and KOR .

Biotransformation in Inflammatory Conditions

The biotransformation of BE 1-31 is significantly influenced by inflammatory conditions. Studies have shown that during inflammation, BE 1-31 undergoes rapid degradation into several N-terminal fragments such as BE 1-9, BE 1-11, and BE 1-13. These fragments exhibit varying degrees of receptor affinity and biological activity, suggesting that they may play a role in the analgesic effects observed in inflamed tissues .

Table 1: Biotransformation Products of Beta-Endorphin (1-31)

FragmentLengthOpioid Receptor ActivityPotency at MORPotency at DOR
BE 1-99Partial AgonistHighModerate
BE 1-1111AgonistModerateModerate
BE 1-1313AgonistModerateHigh
BE 1-1717AgonistLowModerate
BE 19-3113Minimal ActivityVery LowVery Low

Pain Management

BE 1-31 has been identified as a significant player in pain management due to its analgesic properties. Studies demonstrate that it effectively inhibits nociceptive signals from C-fiber and Aδ-fiber neurons . Its role in pain modulation highlights potential therapeutic applications for conditions involving chronic pain and inflammation.

Nonsuicidal Self-Injury (NSSI)

Recent research has explored the relationship between salivary levels of beta-endorphin and nonsuicidal self-injury (NSSI). A study indicated that individuals engaging in NSSI exhibited significantly lower levels of beta-endorphin immediately before self-injury acts compared to after engagement . This suggests that individuals may use self-injury as a mechanism to stimulate beta-endorphin release, thereby alleviating emotional distress.

Case Study: Salivary Beta-Endorphin Levels in NSSI

In a cohort study involving fifty-one female adults with repetitive NSSI:

  • Objective: To assess changes in salivary beta-endorphin levels pre-and post-NSSI.
  • Findings: Beta-endorphin levels were significantly lower before NSSI acts and increased post-engagement. The severity of injuries was positively correlated with beta-endorphin levels .

Q & A

Q. What are the standard methodologies for quantifying beta-Endorphin (1-31) in human plasma, and how are confounding variables addressed?

Beta-Endorphin (1-31) is typically measured using immunoassays (e.g., ELISA) or liquid chromatography-mass spectrometry (LC-MS). Plasma samples require immediate centrifugation to prevent peptide degradation, followed by storage at -80°C. To address confounding variables like diurnal variation or stress, studies should standardize blood collection times and control for physical activity, diet, and medication use prior to sampling. Statistical normalization (e.g., z-scores) can adjust for inter-individual variability .

Q. How are statistical analyses applied to compare pre- and post-intervention beta-Endorphin (1-31) levels?

Paired t-tests are used for within-group comparisons (e.g., pre- vs. post-exercise), while one-way ANOVA or mixed-effects models analyze differences across multiple groups (e.g., control vs. treatment cohorts). Non-parametric tests (e.g., Wilcoxon signed-rank) are recommended for non-normally distributed data. Effect sizes (Cohen’s d) should accompany p-values to quantify clinical significance .

Q. What ethical considerations are critical when designing human studies involving beta-Endorphin (1-31) measurement?

Informed consent must detail the study’s purpose, procedures, and potential risks (e.g., blood draws). Participant selection criteria should exclude individuals with conditions affecting endorphin levels (e.g., chronic pain, opioid use). Ethical approvals require adherence to institutional review board (IRB) guidelines, including data anonymization and protocols for adverse events .

Advanced Research Questions

Q. How can researchers resolve contradictions in beta-Endorphin (1-31) data across different biological matrices (e.g., plasma vs. cerebrospinal fluid)?

Discrepancies often arise due to matrix-specific stability, blood-brain barrier dynamics, or assay cross-reactivity. Methodological validation (e.g., spike-and-recovery experiments) ensures assay specificity. Parallel sampling of plasma and CSF in controlled settings, combined with pharmacokinetic modeling, can clarify compartmental differences .

Q. What experimental designs are optimal for investigating beta-Endorphin (1-31)’s role in stress vs. exercise-induced analgesia?

Double-blind, randomized crossover designs minimize order effects. For stress studies, the Trier Social Stress Test (TSST) can be paired with beta-Endorphin measurement. For exercise studies, graded treadmill protocols with fixed intensity/ duration ensure reproducibility. Control groups should account for endogenous opioid receptor variability via genotyping (e.g., OPRM1 polymorphisms) .

Q. How can researchers ensure reproducibility when studying beta-Endorphin (1-31) in animal models?

Transparent reporting of animal strain, housing conditions, and anesthesia protocols is essential. Open-access sharing of raw data (e.g., via Figshare) and stepwise protocols (e.g., PRIDE for proteomics) enhances reproducibility. Pre-registration of hypotheses and analysis plans reduces outcome bias .

Q. What strategies address conflicting interpretations of beta-Endorphin (1-31)’s physiological role in regulatory vs. academic studies?

Meta-analyses using fixed/random-effects models can reconcile divergent findings. Sensitivity analyses should explore heterogeneity sources (e.g., assay vendors, participant demographics). Collaborative workshops between researchers and regulators can align endpoints (e.g., defining "clinically significant" endorphin elevation) .

Q. How should sample size and power be determined for longitudinal studies on beta-Endorphin (1-31) dynamics?

Power analyses (e.g., G*Power) based on pilot data or prior literature (e.g., effect sizes from Harbach et al., 2000) guide sample size. For longitudinal designs, repeated-measures ANOVA requires adjustment for attrition rates (≥20%). Stratified randomization balances covariates like age and BMI .

Methodological Best Practices

  • Data Reporting : Present means ± SD for normally distributed data; use boxplots for skewed distributions. Avoid redundant data in text and tables .
  • Confounders : Document and statistically adjust for variables like circadian rhythm, menstrual cycle phase, or comorbid conditions .
  • Replication : Include positive controls (e.g., synthetic beta-Endorphin (1-31) spikes) in assays and replicate key findings in independent cohorts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.